molecular formula C24H18BrF3N2O2S B2773320 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851412-43-6

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2773320
CAS No.: 851412-43-6
M. Wt: 535.38
InChI Key: WQLIHCBBBYBQOH-UHFFFAOYSA-N
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Description

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features a combination of indole, bromophenyl, and trifluoromethoxyphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis or other established methods. The bromophenyl group is introduced via bromination reactions, and the trifluoromethoxyphenyl group is incorporated through nucleophilic substitution reactions.

  • Step 1: Synthesis of Indole Derivative

    • Starting material: Phenylhydrazine and ketone
    • Reaction: Fischer indole synthesis
    • Conditions: Acidic medium, heating
  • Step 2: Bromination

    • Starting material: Indole derivative
    • Reaction: Bromination
    • Conditions: Bromine or N-bromosuccinimide (NBS), solvent (e.g., chloroform)
  • Step 3: Nucleophilic Substitution

    • Starting material: Brominated indole derivative
    • Reaction: Nucleophilic substitution with trifluoromethoxyphenyl acetamide
    • Conditions: Base (e.g., potassium carbonate), solvent (e.g., DMF)

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety.

    • Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
    • Conditions: Aqueous or organic solvents, controlled temperature
  • Reduction: : Reduction reactions can target the bromophenyl group or other reducible functionalities.

    • Reagents: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4)
    • Conditions: Anhydrous solvents, low temperature
  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions.

    • Reagents: Nucleophiles or electrophiles depending on the target site
    • Conditions: Solvents like DMF or DMSO, base or acid catalysts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The bromophenyl and trifluoromethoxyphenyl groups may enhance the compound’s binding affinity and specificity.

    Molecular Targets: Receptors, enzymes, and proteins involved in cellular signaling pathways.

    Pathways Involved: Apoptosis, inflammation, and cell proliferation pathways.

Comparison with Similar Compounds

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can be compared with other indole derivatives and bromophenyl compounds:

  • Similar Compounds

    • 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(dimethylamino)phenyl]acetamide
    • 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(methoxy)phenyl]acetamide
  • Uniqueness

    • The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability.
    • The combination of indole and bromophenyl groups provides a unique pharmacophore for biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrF3N2O2S/c25-17-7-5-16(6-8-17)13-30-14-22(20-3-1-2-4-21(20)30)33-15-23(31)29-18-9-11-19(12-10-18)32-24(26,27)28/h1-12,14H,13,15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLIHCBBBYBQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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